N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide
Description
N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring, a dioxothiolan moiety, and cyclopropyl groups, which contribute to its distinctive chemical properties.
Properties
IUPAC Name |
N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16(12-5-7-17-15(9-12)11-1-2-11)18(13-3-4-13)14-6-8-22(20,21)10-14/h5,7,9,11,13-14H,1-4,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHQSXJURYMTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)C(=O)N(C3CC3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine-4-carboxamide coreFor instance, the dioxothiolan ring can be formed through the reaction of a suitable thiol with an appropriate oxidizing agent, followed by cyclopropylation using cyclopropyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The dioxothiolan moiety can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the pyridine ring or the dioxothiolan moiety, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced pyridine compounds, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxothiolan moiety is particularly important in mediating these interactions, potentially through the formation of covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Shares the pyridine carboxamide core but lacks the dioxothiolan and cyclopropyl groups.
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Contains the dioxothiolan moiety but differs in the rest of the structure.
Uniqueness
N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential biological activity. The presence of both cyclopropyl groups and the dioxothiolan moiety sets it apart from other similar compounds, providing a unique platform for further chemical and biological exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
